
苯乙炔
概述
描述
It is a colorless, viscous liquid that is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .
Synthetic Routes and Reaction Conditions:
Elimination of Hydrogen Bromide from Styrene Dibromide: Phenylacetylene can be prepared in the laboratory by the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.
Elimination of Hydrogen Bromide from Bromostyrene: Another method involves the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide.
Sonogashira Coupling: This method involves the coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Industrial Production Methods:
- Industrially, phenylacetylene can be produced through similar methods, often scaled up to accommodate larger quantities. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Hydrogenation: Phenylacetylene undergoes semi-hydrogenation over Lindlar catalyst to give styrene.
Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, phenylacetylene hydrates to give acetophenone.
Polymerization: It undergoes oligomerization, trimerization, and even polymerization in the presence of metal catalysts.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation to produce styrene.
Copper (II) Salts: Used in oxidative coupling reactions.
Gold or Mercury Reagents: Used in hydration reactions to produce acetophenone.
Major Products:
Styrene: Produced from semi-hydrogenation.
Diphenylbutadiyne: Produced from oxidative coupling.
Acetophenone: Produced from hydration.
科学研究应用
Phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is frequently employed in Sonogashira coupling reactions and polymerization studies.
Biology: Used as a probe in various biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
- Phenylacetylene is a prototypical terminal acetylene, and it undergoes various reactions expected of this functional group .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Phenylacetylene plays a significant role in biochemical reactions, particularly in the selective hydrogenation of alkynes to alkenes . This process is crucial in industrial production and the polymerization industry . The selective hydrogenation of Phenylacetylene is the most efficient method to remove Phenylacetylene from styrene .
Cellular Effects
It is known that Phenylacetylene’s presence in styrene feedstock can poison downstream polymerization catalysts , indicating that it can influence cell function.
Molecular Mechanism
The molecular mechanism of Phenylacetylene involves its hydrogenation to ethylbenzene on the Pd {111} surface . This is a secondary reaction of the selective hydrogenation of Phenylacetylene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenylacetylene can change over time. For instance, the selective hydrogenation of Phenylacetylene is a process that requires careful control to avoid over-hydrogenation .
Metabolic Pathways
Phenylacetylene is involved in the metabolic pathway of selective hydrogenation . This process involves the conversion of Phenylacetylene to styrene, which is a key raw material in the production of polystyrene .
Transport and Distribution
Current studies have primarily focused on its role in selective hydrogenation .
相似化合物的比较
Phenylacetylene can be compared with other similar compounds such as:
Acetylene: Unlike phenylacetylene, acetylene is a gas at room temperature and is less convenient to handle.
Diphenylacetylene: This compound has two phenyl groups attached to the alkyne, making it more sterically hindered and less reactive in certain reactions.
Trimethylsilylacetylene: This compound has a trimethylsilyl group attached to the alkyne, which can be removed to generate a terminal alkyne similar to phenylacetylene.
Phenylacetylene stands out due to its liquid state at room temperature, making it easier to handle and use in various chemical reactions.
属性
IUPAC Name |
ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(phenylacetylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060211 | |
| Record name | Phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | Phenylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.06 [mmHg] | |
| Record name | Phenylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
536-74-3, 28213-80-1 | |
| Record name | Phenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYNYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenylacetylene?
A1: Phenylacetylene has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.
Q2: What spectroscopic data is available for phenylacetylene?
A2: Researchers have extensively studied the spectroscopic properties of phenylacetylene using various techniques. These include:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]
- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]
- IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of phenylacetylene and its isotopologues. [, ]
Q3: How does phenylacetylene behave in radical polymerization reactions?
A3: Phenylacetylene acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of phenylacetylene, forming a stable radical that terminates the polymerization process.
Q4: What is the role of substituents on the reactivity of phenylacetylene derivatives in radical polymerization?
A4: Substituents on the phenyl ring of phenylacetylene can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.
Q5: How does phenylacetylene participate in the inhibition of ammonia monooxygenase (AMO)?
A5: Phenylacetylene acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.
Q6: Can phenylacetylene be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?
A6: Yes, phenylacetylene can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes phenylacetylene a valuable tool for studying methanotrophic activity.
Q7: How is phenylacetylene used in the synthesis of poly(phenylacetylene)s (PPAs)?
A7: Phenylacetylene is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.
Q8: How does the stereochemistry of PPAs affect their properties?
A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.
Q9: What is the role of phenylacetylene in the synthesis of poly(vinylene-arsine)s?
A9: Phenylacetylene copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.
Q10: How has computational chemistry been used to understand the polymerization of phenylacetylene?
A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed phenylacetylene polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.
Q11: Have computational methods been used to study the structure of phenylacetylene?
A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of phenylacetylene. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.
Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?
A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.
Q13: How stable are the acetylenic C-H bonds in phenylacetylene towards oxidation?
A14: While the acetylenic C-H bond in phenylacetylene is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.
Q14: What are some potential applications of phenylacetylene and its derivatives?
A14: Phenylacetylene and its derivatives hold promise in a wide range of applications, including:
- Catalysis: As inhibitors for specific enzymes like AMO and sMMO, phenylacetylene derivatives can help study microbial processes. [, ]
- Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]
- Chemical Synthesis: Phenylacetylene is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
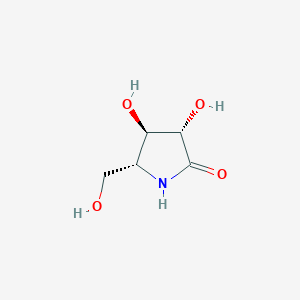
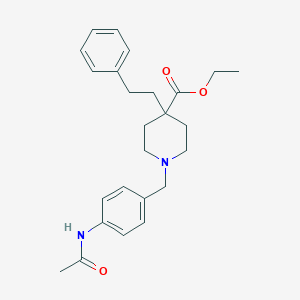
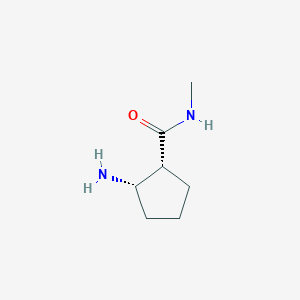
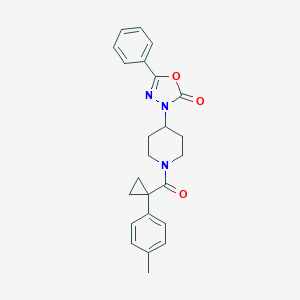
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)
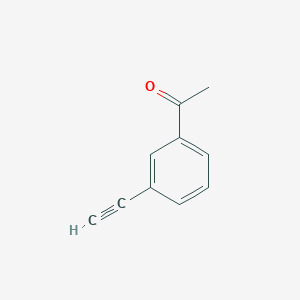
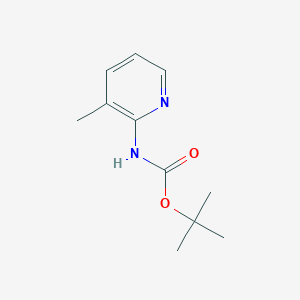
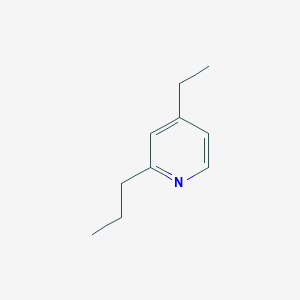
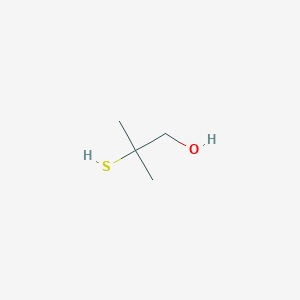
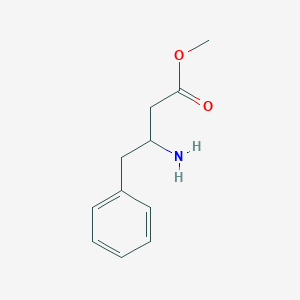
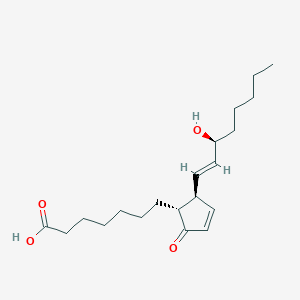
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
